molecular formula C10H13NO3 B8161657 3-Ethoxy-5-hydroxy-N-methylbenzamide

3-Ethoxy-5-hydroxy-N-methylbenzamide

Cat. No.: B8161657
M. Wt: 195.21 g/mol
InChI Key: KRJRYOHKDQBQCZ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, characterized by the presence of ethoxy and hydroxy groups on the benzene ring, along with a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-hydroxy-N-methylbenzamide typically involves the following steps:

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the hydroxylated and ethoxylated benzene derivative with methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

3-Ethoxy-5-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The methyl group on the amide nitrogen can affect the compound’s stability and solubility, further modulating its effects.

Comparison with Similar Compounds

    3-Hydroxy-N-methylbenzamide: Lacks the ethoxy group, which may result in different binding properties and biological activity.

    3-Ethoxy-N-methylbenzamide: Lacks the hydroxy group, potentially affecting its reactivity and interactions with molecular targets.

    5-Hydroxy-N-methylbenzamide: Lacks the ethoxy group, similar to 3-Hydroxy-N-methylbenzamide, but with the hydroxy group in a different position.

Uniqueness: 3-Ethoxy-5-hydroxy-N-methylbenzamide is unique due to the presence of both ethoxy and hydroxy groups on the benzene ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-ethoxy-5-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(13)11-2)4-8(12)6-9/h4-6,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJRYOHKDQBQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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